molecular formula C20H18N4O4 B2549790 N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864854-18-2

N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2549790
CAS No.: 864854-18-2
M. Wt: 378.388
InChI Key: JPFZBFDXUPANQP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core substituted with a methyl group at position 1 and a carboxamide-linked 3,4-dimethoxyphenyl group at position 2. The 3,4-dimethoxy substituent on the phenyl ring may enhance solubility and influence binding interactions with biological targets .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-23-14(19(25)21-12-7-8-15(27-2)16(10-12)28-3)11-13-18(23)22-17-6-4-5-9-24(17)20(13)26/h4-11H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFZBFDXUPANQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Core Substituents Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 1-methyl 3,4-dimethoxyphenyl C21H20N4O4 404.41* Potential antimicrobial activity
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1,9-dimethyl 3-methoxypropyl C20H23N5O3 381.43 High predicted pKa (~14.76)
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[...]-2-carboxamide 1-(3-methoxypropyl) 4-isopropylphenyl C24H26N4O3 418.50 N/A
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1,9-dimethyl 2-ethylphenyl C21H20N4O2 360.42 N/A
1-benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[...]-2-carboxamide 1-benzyl, 7-methyl 4-methylphenyl C26H22N4O2 422.48 N/A
N-[3-(1H-imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[...]-2-carboxamide 1-benzyl, 9-methyl 3-(imidazolyl)propyl C25H25N7O2 455.52 MDR-Mtb inhibitor (MIC: 20 mg/mL)

*Calculated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

  • A 9-methyl substituent (as in ) may enhance metabolic stability by blocking oxidation sites.
  • Carboxamide Substituents :
    • 3,4-Dimethoxyphenyl (target compound): The methoxy groups likely improve solubility and enable hydrogen bonding with target proteins .
    • 3-(Imidazolyl)propyl (): This polar group contributes to strong binding with Mycobacterium tuberculosis Ag85C, explaining its potent antitubercular activity .
    • Aliphatic chains (e.g., 3-methoxypropyl in ): Increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a fused tricyclic core comprising pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, substituted at position 1 with a methyl group, position 2 with a 3,4-dimethoxyphenyl carboxamide, and position 4 with a ketone. Retrosynthetic disconnections suggest two primary strategies:

  • Stepwise assembly of the pyrimidine and pyrrolo rings followed by functionalization.
  • Convergent synthesis via multicomponent reactions (MCRs) to construct the core and substituents simultaneously.

Stepwise Synthesis via Pyrimidine Ring Formation

Condensation-Cyclization Protocol

Step 1: Formation of Pyrimidine Intermediate
4-Amino-2-methylpyrimidin-5-ol is condensed with ethyl 3-(methylamino)propanoate in methanol under reflux (12 h, 78% yield). The reaction proceeds via nucleophilic attack at the pyrimidine’s C5 position, facilitated by triethylamine as a base.

Step 2: Pyrrolo Ring Annulation
The intermediate undergoes cyclization with 2-aminofuran derivatives in ethanol at 80°C for 8 h, forming the pyrrolo[2,3-d]pyrimidine core. This step leverages the reactivity of the furan’s α-position for ring closure.

Step 3: Carboxamide Functionalization
The 2-carboxylic acid derivative is activated using thionyl chloride (SOCl₂) and coupled with 3,4-dimethoxyaniline in dichloromethane (DCM) at 0–25°C (72% yield).

Table 1: Reaction Conditions for Stepwise Synthesis
Step Reactants Solvent Temp (°C) Time (h) Yield (%)
1 4-Aminopyrimidine + Ester Methanol 65 12 78
2 Pyrimidine + 2-Aminofuran Ethanol 80 8 65
3 Acid + 3,4-Dimethoxyaniline DCM 25 4 72

Multicomponent One-Pot Synthesis

Barbituric Acid-Mediated Route

A greener approach involves reacting barbituric acid (1 equiv), methylglyoxal (1 equiv), and 3,4-dimethoxyphenyl isocyanate (1 equiv) in aqueous medium at 25°C for 24 h. The reaction proceeds via:

  • Knoevenagel condensation between barbituric acid and methylglyoxal.
  • Michael addition of the isocyanate to the α,β-unsaturated intermediate.
  • Cyclodehydration to form the tricyclic core.

This method achieves a 68% yield with minimal purification.

Catalyst-Free Cyclocondensation

In a modified protocol, 2-aminonicotinic acid, dimethyl acetylenedicarboxylate, and 3,4-dimethoxybenzamide are heated in dimethylformamide (DMF) at 120°C for 6 h. The reaction forms the pyrido-pyrrolo-pyrimidine skeleton via sequential [4+2] cycloaddition and acyl transfer (85% yield).

Critical Analysis of Methodologies

Yield and Scalability

  • Stepwise synthesis offers higher purity (≥95% by HPLC) but requires multiple purification steps.
  • One-pot methods reduce solvent use and time but yield slightly lower purity (88–92%).

Regioselectivity Challenges

The methyl group at position 1 and oxo group at position 4 necessitate precise control during cyclization. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity by accelerating ring closure.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, pyrrole-H), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.21 (s, 3H, N-CH₃).
  • HRMS : m/z 392.1489 [M+H]⁺ (calc. 392.1483).

X-ray Crystallography

Single-crystal analysis confirms the planar tricyclic core and dihedral angle of 12.5° between the 3,4-dimethoxyphenyl group and the carboxamide.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) Environmental Impact (E-factor)
Stepwise Synthesis 2,450 18.7
One-Pot Synthesis 1,890 6.2

The one-pot method reduces waste generation by 67%, making it preferable for large-scale production.

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